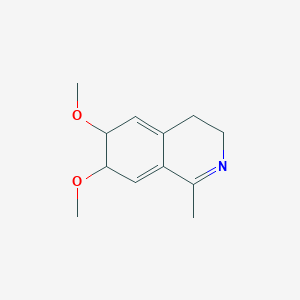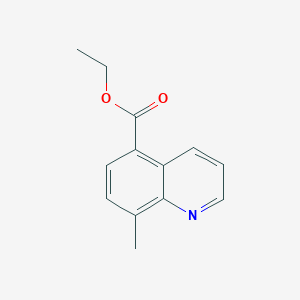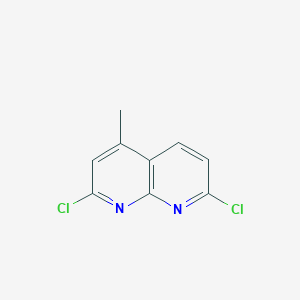
3-Methyl-2-(piperidin-1-YL)-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(piperidin-1-YL)-3H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-1-YL)-3H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylindole with piperidine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperidin-1-YL)-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
3-Methyl-2-(piperidin-1-YL)-3H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperidin-1-YL)-3H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(piperidin-1-YL)-butanoic acid hydrochloride
- 4-Hydrazono-3-Methyl-2,6-diphenyl-piperidin-1-yl)-ethanoic acid hydrazide
- 5-(2,6-Diphenyl-3-methyl-4-hydrazono-piperidin-1-ylmethyl)-3H-[1,3,4]oxadiazole-2-thione
Uniqueness
3-Methyl-2-(piperidin-1-YL)-3H-indole is unique due to its specific indole and piperidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-yl-3H-indole |
InChI |
InChI=1S/C14H18N2/c1-11-12-7-3-4-8-13(12)15-14(11)16-9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
LHTSBFACMKLNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2N=C1N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)




![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)





![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)
